molecular formula C12H12F2N2O2S B8162190 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B8162190
M. Wt: 286.30 g/mol
InChI Key: SBLXKEWPGKSISY-UHFFFAOYSA-N
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Description

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile is a sulfonamide-containing aromatic nitrile derivative featuring a 4,4-difluoropiperidine substituent. The difluoropiperidine moiety likely enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs .

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2S/c13-12(14)5-7-16(8-6-12)19(17,18)11-3-1-10(9-15)2-4-11/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLXKEWPGKSISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile typically involves the following steps:

    Formation of 4,4-Difluoropiperidine: This intermediate can be synthesized by reacting t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane.

    Sulfonylation: The 4,4-difluoropiperidine is then reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonylated piperidine intermediate.

    Coupling with Benzonitrile: The final step involves coupling the sulfonylated piperidine intermediate with a benzonitrile derivative under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms and sulfonyl group can enhance binding affinity and specificity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their differences from 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile:

Compound Name Molecular Formula Substituents on Piperidine/Sulfonyl Group Molecular Weight Key Properties/Applications Evidence ID
4-(1-Piperidinylsulfonyl)benzonitrile C₁₂H₁₄N₂O₂S Non-fluorinated piperidine 250.316 Intermediate for sigma-2 ligands
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile C₁₇H₂₂N₃ Dual piperidine rings 268.380 Antitumor/antimalarial precursor
2-[(4-Phenylpiperazin-1-yl)sulfonyl]benzonitrile C₁₇H₁₆N₃O₂S Phenylpiperazine sulfonyl group 342.400 Supplier-listed impurity/research use
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile C₂₄H₁₈N₄S Imidazole-thioether substituent 394.490 Unknown bioactivity; structural complexity

Key Observations:

Fluorination Impact: The 4,4-difluoropiperidine group in the target compound introduces strong electron-withdrawing effects and increased lipophilicity compared to non-fluorinated piperidine analogs like the compound in . Fluorination is known to enhance metabolic stability and binding affinity in drug design .

Steric Effects : The dual piperidine rings in 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile () create significant steric bulk, which may reduce solubility but improve target specificity in antitumor applications. In contrast, the target compound’s single difluoropiperidine group balances steric and electronic properties.

Aryl vs. Aliphatic Substituents : The phenylpiperazine sulfonyl group in introduces aromatic π-π interactions, whereas the aliphatic difluoropiperidine in the target compound may favor hydrophobic interactions in biological systems.

Biological Activity

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula: C₁₈H₁₈F₂N₂O₂S
  • Molecular Weight: 364.43 g/mol
  • CAS Number: 1311255-54-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression and neurological disorders. The compound has been shown to effectively cross the blood-brain barrier, making it a candidate for treating central nervous system diseases.

Key Mechanisms:

  • Protein Kinase Inhibition: The compound acts as an inhibitor of vascular endothelial growth factor receptor (VEGFR2) and FYN kinase, which are implicated in tumor angiogenesis and progression .
  • Cell Signaling Modulation: It influences various signaling pathways that regulate cell proliferation and survival, particularly in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across several cancer types. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
SKOV3 (Ovarian)0.5Inhibition of VEGFR2
PC9 (Lung)0.8Combined inhibition with EGFR
MDA-MB-231 (Breast)1.2Induction of apoptosis via FYN inhibition

The compound's ability to inhibit tumor growth was validated in animal models, where it demonstrated a reduction in tumor size and improved survival rates .

Neuroprotective Effects

The compound's capability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Studies have indicated that it may protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

  • Ovarian Cancer Treatment:
    A study involving SKOV3 xenograft models showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to the inhibition of angiogenesis through VEGFR2 blockade.
  • Neuroprotection in Alzheimer's Disease:
    In a murine model of Alzheimer’s disease, administration of the compound led to a decrease in amyloid-beta plaques and improved cognitive function as measured by behavioral tests .

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